molecular formula C11H15ClFNO B1318660 3-(4-Fluorophenoxy)piperidine hydrochloride CAS No. 462114-73-4

3-(4-Fluorophenoxy)piperidine hydrochloride

Cat. No.: B1318660
CAS No.: 462114-73-4
M. Wt: 231.69 g/mol
InChI Key: OXORTCLBZJUWHX-UHFFFAOYSA-N
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Description

“3-(4-Fluorophenoxy)piperidine hydrochloride” is a chemical compound with the molecular formula C11H15ClFNO . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string Cl.Fc1cccc(OC2CCNCC2)c1 . The InChI key for this compound is WRTHTGNXSSACJM-UHFFFAOYSA-N .

Scientific Research Applications

1. Selective Serotonin Reuptake Inhibitor

Paroxetine hydrochloride, a derivative of 3-(4-Fluorophenoxy)piperidine hydrochloride, is a selective serotonin reuptake inhibitor (SSRI) used for treating various disorders including depression, anxiety, and stress disorders. Its physicochemical properties, pharmacokinetics, and pharmacological effects have been well documented (Germann, Ma, Han, & Tikhomirova, 2013).

2. Antidepressant and Serotonin Reuptake Inhibitor Research

Research on analogs of this compound has led to the development of compounds as selective serotonin reuptake inhibitors (SSRIs) with potentially improved adverse reaction profiles. These include the creation of derivatives modeled after fluoxetine, aimed at addressing common SSRI side effects (Dorsey, Miranda, Cozzi, & Pinney, 2004).

3. Cognitive Function Improvement

A novel serotonin reuptake inhibitor, FG-7080, based on a similar molecular structure, has shown potential in improving cognitive impairments caused by cholinergic dysfunction, particularly in memory tasks in rats (Miura, Nakata, Tanaka, Hiraga, Ikeda, Ohata, & Iwasaki, 1993).

4. Radiofluorination and Imaging Applications

The compound has been used as a model for radiofluorination studies, particularly for the development of radiolabeled probes for neuroimaging, demonstrating the versatility of this compound in medical imaging research (Cardinale, Ermert, Humpert, & Coenen, 2014).

5. Antimicrobial Research

Synthesis of new fluoroquinolone analogs based on this compound has been explored, with these compounds showing significant antimicrobial activity, thus indicating potential applications in developing new antimicrobial agents (Prasad, Veranna, Rao, & Darsi, 2017).

Safety and Hazards

The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Properties

IUPAC Name

3-(4-fluorophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO.ClH/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11;/h3-6,11,13H,1-2,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXORTCLBZJUWHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589976
Record name 3-(4-Fluorophenoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462114-73-4
Record name 3-(4-Fluorophenoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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